1-((4-Methylpiperidino)methyl)benzotriazole hydrochloride
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Overview
Description
1-((4-Methylpiperidino)methyl)benzotriazole hydrochloride is a chemical compound that combines the structural features of benzotriazole and piperidine. Benzotriazole is known for its versatility in synthetic chemistry, while piperidine is a common scaffold in medicinal chemistry. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((4-Methylpiperidino)methyl)benzotriazole hydrochloride typically involves the reaction of benzotriazole with 4-methylpiperidine in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then obtained by treating the product with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is purified using standard techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-((4-Methylpiperidino)methyl)benzotriazole hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The benzotriazole moiety can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Cyclization Reactions: The piperidine ring can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and bases such as sodium hydroxide.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted benzotriazole derivatives.
Scientific Research Applications
1-((4-Methylpiperidino)methyl)benzotriazole hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Used in the development of new materials and as a corrosion inhibitor.
Mechanism of Action
The mechanism of action of 1-((4-Methylpiperidino)methyl)benzotriazole hydrochloride involves its interaction with specific molecular targets. The benzotriazole moiety can act as an electron-donating or electron-withdrawing group, influencing the reactivity of the compound. The piperidine ring can interact with biological targets, potentially leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Benzotriazole Derivatives: Compounds like 1H-benzotriazole and its various substituted derivatives.
Piperidine Derivatives: Compounds such as 4-methylpiperidine and other substituted piperidines.
Uniqueness
1-((4-Methylpiperidino)methyl)benzotriazole hydrochloride is unique due to the combination of benzotriazole and piperidine moieties. This combination imparts unique chemical and biological properties, making it valuable in various research applications.
Properties
CAS No. |
19212-99-8 |
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Molecular Formula |
C13H19ClN4 |
Molecular Weight |
266.77 g/mol |
IUPAC Name |
1-[(4-methylpiperidin-1-ium-1-yl)methyl]benzotriazole;chloride |
InChI |
InChI=1S/C13H18N4.ClH/c1-11-6-8-16(9-7-11)10-17-13-5-3-2-4-12(13)14-15-17;/h2-5,11H,6-10H2,1H3;1H |
InChI Key |
HVMPWRDRMTXHKD-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC[NH+](CC1)CN2C3=CC=CC=C3N=N2.[Cl-] |
Origin of Product |
United States |
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